molecular formula C33H39N5O5 B10853708 Tyr-Pro-Phe-Phe-NHCH3

Tyr-Pro-Phe-Phe-NHCH3

Cat. No.: B10853708
M. Wt: 585.7 g/mol
InChI Key: WEITVBLLGNOHNQ-DZUOILHNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Pro-Phe-Phe-NHCH3 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid, tyrosine, is attached to the resin.

    Coupling: Each subsequent amino acid (proline, phenylalanine, phenylalanine) is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The use of advanced technologies ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tyr-Pro-Phe-Phe-NHCH3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Dityrosine, oxidized phenylalanine derivatives.

    Reduction: Reduced peptide bonds, modified amino acid side chains.

    Substitution: Nitrated phenylalanine residues.

Scientific Research Applications

Tyr-Pro-Phe-Phe-NHCH3 has a wide range of scientific research applications:

Mechanism of Action

Tyr-Pro-Phe-Phe-NHCH3 exerts its effects by binding to the μ-opioid receptor, a G-protein-coupled receptor (GPCR) located in the central nervous system. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent decrease in neurotransmitter release. This results in analgesic effects and modulation of pain pathways .

Comparison with Similar Compounds

Similar Compounds

    Endomorphin 1: Tyr-Pro-Trp-Phe-NHCH3

    Leu-enkephalin: Tyr-Gly-Gly-Phe-Leu

    Met-enkephalin: Tyr-Gly-Gly-Phe-Met

Uniqueness

Tyr-Pro-Phe-Phe-NHCH3 is unique due to its high affinity and selectivity for the μ-opioid receptor, which distinguishes it from other opioid peptides. Its specific amino acid sequence and structural conformation contribute to its potent analgesic properties and reduced side effects compared to traditional opioids .

Properties

Molecular Formula

C33H39N5O5

Molecular Weight

585.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C33H39N5O5/c1-35-30(40)27(20-22-9-4-2-5-10-22)36-31(41)28(21-23-11-6-3-7-12-23)37-32(42)29-13-8-18-38(29)33(43)26(34)19-24-14-16-25(39)17-15-24/h2-7,9-12,14-17,26-29,39H,8,13,18-21,34H2,1H3,(H,35,40)(H,36,41)(H,37,42)/t26-,27-,28-,29-/m0/s1

InChI Key

WEITVBLLGNOHNQ-DZUOILHNSA-N

Isomeric SMILES

CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

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